Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate
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Overview
Description
Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate: is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate precursor, such as an epoxide or a halohydrin, with a nitrogen source like ammonia or an amine under basic conditions.
Introduction of the Carbamoyl Group: The aziridine ring can then be functionalized with a carbamoyl group through a reaction with an isocyanate or a carbamoyl chloride.
Protection of the Carboxylate Group: The carboxylate group is often protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the aziridine ring or the carbamoyl group.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The aziridine ring is highly reactive and can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted aziridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can serve as a ligand or a catalyst in certain organic reactions.
Biology
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Drug Development: Its unique structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its reactivity and ability to disrupt microbial cell walls.
Cancer Research: It is being investigated for its potential to inhibit cancer cell growth by targeting specific pathways.
Industry
Polymer Synthesis: The compound can be used in the synthesis of specialty polymers with unique properties.
Material Science: It is used in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The aziridine ring can open up upon reaction with nucleophiles, leading to the formation of various derivatives. The carbamoyl group can interact with specific enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S)-2-(carbamoyl)aziridine-1-carboxylate: Similar structure but lacks the methyl group on the carbamoyl moiety.
Tert-butyl (2S)-2-(ethylcarbamoyl)aziridine-1-carboxylate: Similar structure but has an ethyl group instead of a methyl group on the carbamoyl moiety.
Tert-butyl (2S)-2-(phenylcarbamoyl)aziridine-1-carboxylate: Similar structure but has a phenyl group on the carbamoyl moiety.
Uniqueness
Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate is unique due to the presence of the methyl group on the carbamoyl moiety, which can influence its reactivity and interactions with other molecules. This subtle difference can lead to variations in its chemical behavior and biological activity compared to similar compounds.
Biological Activity
Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate, with the CAS number 2408936-11-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H15N1O4
- Molecular Weight : 201.22 g/mol
- CAS Number : 2408936-11-6
- Purity : Typically around 95% in commercial samples .
The compound features a tert-butyl group, which is known to influence solubility and reactivity, alongside an aziridine ring that is pivotal for its biological activity.
This compound exhibits biological activity primarily through its interaction with various biological targets. The aziridine moiety is known for its ability to undergo nucleophilic attack, making it a potential inhibitor of enzymes or receptors involved in disease processes.
Anticancer Activity
Recent studies have indicated that aziridine derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have shown promise as inhibitors of tumor cell proliferation by inducing apoptosis in cancer cells .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate aziridine precursors. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the compound .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For example, it has been shown to reduce viability in MCF-7 breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-6(11)7(12)10-4/h6H,5H2,1-4H3,(H,10,12)/t6-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUKQBWRSJKETO-OCAOPBLFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]1C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.